molecular formula C14H10FN3OS2 B11331036 2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11331036
M. Wt: 319.4 g/mol
InChI Key: ZNGXLKNHDYTSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of a suitable precursor, such as a thiosemicarbazide, with an appropriate reagent like phosphorus oxychloride.

    Coupling of the Rings: The thiophene and thiadiazole rings are then coupled together using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10FN3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C14H10FN3OS2/c1-8-6-7-11(20-8)12-16-14(21-18-12)17-13(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,17,18,19)

InChI Key

ZNGXLKNHDYTSPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.